molecular formula C14H22O4 B13927747 Diethyl 2-(dicyclopropylmethyl)malonate

Diethyl 2-(dicyclopropylmethyl)malonate

Cat. No.: B13927747
M. Wt: 254.32 g/mol
InChI Key: JXTLUPUGMTYYOR-UHFFFAOYSA-N
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Description

Diethyl 2-(dicyclopropylmethyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity. This particular compound features a diethyl ester of malonic acid with a dicyclopropylmethyl group attached to the central carbon atom, making it a unique and versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(dicyclopropylmethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a dicyclopropylmethyl halide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(dicyclopropylmethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include substituted malonates, malonic acid derivatives, and substituted acetic acids .

Mechanism of Action

The mechanism of action of diethyl 2-(dicyclopropylmethyl)malonate involves the formation of an enolate ion, which acts as a nucleophile in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the resonance stabilization of the enolate ion, which allows it to participate in a wide range of organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(dicyclopropylmethyl)malonate is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity compared to simpler malonates .

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

diethyl 2-(dicyclopropylmethyl)propanedioate

InChI

InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)11(9-5-6-9)10-7-8-10/h9-12H,3-8H2,1-2H3

InChI Key

JXTLUPUGMTYYOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1CC1)C2CC2)C(=O)OCC

Origin of Product

United States

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